molecular formula C10H13ClN2O2 B14892606 4-Chloro-N-(1-methoxypropan-2-yl)picolinamide

4-Chloro-N-(1-methoxypropan-2-yl)picolinamide

Cat. No.: B14892606
M. Wt: 228.67 g/mol
InChI Key: XQUQWBJMPBCZTN-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-methoxypropan-2-yl)picolinamide is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of picolinamide, characterized by the presence of a chloro group at the 4-position and a methoxypropan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(1-methoxypropan-2-yl)picolinamide typically involves the reaction of 4-chloropicolinic acid with 1-methoxypropan-2-amine under appropriate reaction conditions. The process may include steps such as esterification, amidation, and purification to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(1-methoxypropan-2-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Chloro-N-(1-methoxypropan-2-yl)picolinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(1-methoxypropan-2-yl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamide
  • 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide

Uniqueness

4-Chloro-N-(1-methoxypropan-2-yl)picolinamide is unique due to its specific structural features, such as the chloro group at the 4-position and the methoxypropan-2-yl group attached to the nitrogen atom

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

4-chloro-N-(1-methoxypropan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C10H13ClN2O2/c1-7(6-15-2)13-10(14)9-5-8(11)3-4-12-9/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

XQUQWBJMPBCZTN-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=NC=CC(=C1)Cl

Origin of Product

United States

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